Ethyl 4,5-dimethyl-2-[[2-(3-methyl-2-methylimino-4-oxo-1,3-thiazolidin-5-yl)acetyl]amino]thiophene-3-carboxylate
Description
This compound is a thiophene-3-carboxylate derivative featuring a 4,5-dimethyl-substituted thiophene core. The 2-amino group on the thiophene ring is functionalized with a 2-(3-methyl-2-methylimino-4-oxo-1,3-thiazolidin-5-yl)acetyl moiety.
Properties
IUPAC Name |
ethyl 4,5-dimethyl-2-[[2-(3-methyl-2-methylimino-4-oxo-1,3-thiazolidin-5-yl)acetyl]amino]thiophene-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O4S2/c1-6-23-15(22)12-8(2)9(3)24-13(12)18-11(20)7-10-14(21)19(5)16(17-4)25-10/h10H,6-7H2,1-5H3,(H,18,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQMWZJMIANAXFM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C)C)NC(=O)CC2C(=O)N(C(=NC)S2)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
Ethyl 4,5-dimethyl-2-[[2-(3-methyl-2-methylimino-4-oxo-1,3-thiazolidin-5-yl)acetyl]amino]thiophene-3-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article explores its various biological effects, including anticancer properties, anti-inflammatory effects, and mechanisms of action based on diverse research studies.
Chemical Structure and Properties
The compound features a thiophene ring fused with a thiazolidine derivative, contributing to its unique biological profile. The presence of multiple functional groups enhances its interaction with biological targets.
1. Anticancer Activity
Research indicates that compounds containing thiazolidine and thiophene moieties often exhibit significant anticancer properties. A study demonstrated that derivatives of thiazolidinones showed cytotoxic effects against various cancer cell lines:
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound 13 | Jurkat (Bcl-2) | < 1.61 | Disruption of tubulin polymerization |
| Compound 19 | A549 (lung adenocarcinoma) | 2.67 | Induction of G1 cell cycle arrest |
| Compound 38 | HepG2 (liver cancer) | 75 | Apoptosis induction |
These findings suggest that ethyl 4,5-dimethyl derivatives may also possess similar anticancer activities due to structural similarities with known active compounds .
2. Anti-inflammatory Effects
The compound's potential as an anti-inflammatory agent has been explored through various studies. The thiazolidinone scaffold has been linked to the inhibition of pro-inflammatory cytokines such as TNF-alpha and IL-6:
| Study | Compound Tested | Cytokine Inhibition (%) |
|---|---|---|
| Shinde et al. (2019) | 3-(4,6-dichloro-1,3,5-triazin-2-yl)-2-phenylthiazolidin-4-one | TNF-alpha: 72%, IL-6: 79% |
This suggests that ethyl 4,5-dimethyl derivatives may also inhibit inflammatory pathways, potentially providing therapeutic benefits in conditions characterized by excessive inflammation .
The biological activity of ethyl 4,5-dimethyl derivatives can be attributed to several mechanisms:
- Cytotoxicity : Interaction with cellular components leading to apoptosis in cancer cells.
- Cytokine Modulation : Inhibition of pro-inflammatory cytokines.
Molecular dynamics simulations have shown that these compounds interact with proteins primarily through hydrophobic contacts and hydrogen bonding, which is crucial for their activity .
Case Studies
Several case studies highlight the effectiveness of similar compounds in clinical and preclinical settings:
- Evren et al. (2019) : Developed thiazolidinone derivatives which exhibited selective cytotoxicity against NIH/3T3 and A549 cell lines.
- Gawronska-Grzywacz et al. (2019) : Investigated a series of thiazolidinone analogs for their anticancer properties against renal adenocarcinoma cells.
These studies underscore the therapeutic potential of thiazolidine derivatives in cancer treatment and inflammation management .
Scientific Research Applications
Medicinal Chemistry
Ethyl 4,5-dimethyl-2-[[2-(3-methyl-2-methylimino-4-oxo-1,3-thiazolidin-5-yl)acetyl]amino]thiophene-3-carboxylate has been investigated for its potential as an antitumor agent . Research indicates that compounds containing thiophene and thiazolidine moieties can exhibit anticancer activity due to their ability to interact with biological targets involved in cell proliferation and apoptosis.
Case Study: Anticancer Activity
A study published in a peer-reviewed journal demonstrated that derivatives of thiophene-based compounds exhibited significant cytotoxic effects against various cancer cell lines. The mechanism of action was attributed to the induction of apoptosis through the activation of caspases and modulation of cell cycle regulators .
Synthesis and Derivatives
The synthesis of this compound involves multi-step reactions that can yield various derivatives with enhanced biological activities. The incorporation of different functional groups can modify the pharmacokinetic properties and biological efficacy of the compound.
Synthesis Methodology
The synthesis typically involves:
- Formation of the thiazolidine ring through a condensation reaction.
- Acetylation to introduce the acetyl group.
- Esterification to form the ethyl ester derivative.
These steps can be optimized to improve yield and purity .
Antibacterial Properties
Research has indicated that compounds similar to this compound may possess antibacterial properties. Studies have shown that thiazolidine derivatives can inhibit bacterial growth by disrupting bacterial cell wall synthesis or interfering with metabolic pathways .
Anti-inflammatory Effects
The compound's structure suggests potential anti-inflammatory activity. Compounds with similar thiophene structures have been reported to inhibit pro-inflammatory cytokines, making them candidates for treating inflammatory diseases .
Data Table: Summary of Applications
Comparison with Similar Compounds
Structural Analogues of Thiophene-3-carboxylates
Key Comparative Analysis
(a) Substituent Effects on Reactivity and Bioactivity
- Thiazolidinone vs. Cyanoacrylamido Groups: The thiazolidinone moiety in the target compound may enhance interactions with biological targets (e.g., enzymes or receptors) due to its rigid, heterocyclic structure. In contrast, cyanoacrylamido derivatives (e.g., 3a-3k) exhibit antioxidant and anti-inflammatory activities attributed to the electron-deficient acrylamido group, which can scavenge free radicals .
- Phenylcarbamothioyl vs. The acetyl-thiazolidinone group, however, offers hydrogen-bonding capacity via its carbonyl and imino groups.
(c) Physical and Spectral Properties
- Melting Points : Derivatives like Ethyl 4,5,7-triacetoxy-3-phenylbenzo[b]thiophene-2-carboxylate exhibit high melting points (174–178°C) due to increased hydrogen bonding and steric bulk . The target compound’s melting point is unreported but likely lower due to less substitution.
- Spectroscopic Data: Analogous compounds (e.g., 3a-3k) are characterized by IR peaks at ~2200 cm⁻¹ (C≡N stretch) and NMR signals for aromatic protons (δ 7.25–7.45 ppm) , whereas the thiazolidinone group would show carbonyl peaks near 1700 cm⁻¹ .
Q & A
Q. What are the optimal synthetic routes for preparing this compound, and how can reaction conditions be optimized?
The synthesis typically involves multi-step reactions, including coupling agents like DCC/DMAP for amide bond formation and Knoevenagel condensation for introducing unsaturated moieties. Key parameters include solvent choice (e.g., toluene for condensation reactions), temperature control (e.g., 60–80°C), and catalysts (e.g., piperidine). Monitoring via TLC and purification via recrystallization (e.g., using ethanol) are critical for yields of 72–94% .
| Reaction Step | Reagents/Conditions | Yield |
|---|---|---|
| Cyanoacetylation | 1-cyanoacetyl-3,5-dimethylpyrazole | 85–94% |
| Condensation | Substituted benzaldehydes, piperidine | 72–89% |
Q. Which analytical techniques are most reliable for confirming the compound’s structure and purity?
Q. How can researchers mitigate challenges in distinguishing structurally similar thiophene derivatives?
Use orthogonal techniques:
- IR spectroscopy to differentiate carbonyl stretching frequencies (e.g., ester vs. amide C=O).
- X-ray crystallography (via SHELX programs) for unambiguous structural determination .
- High-resolution mass spectrometry (HRMS) for exact mass confirmation .
Advanced Research Questions
Q. What strategies resolve contradictions in reported biological activity data for thiophene derivatives?
- Dose-response studies : Clarify whether discrepancies arise from concentration-dependent effects.
- Target validation : Use techniques like surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinities to targets (e.g., tubulin) .
- Cellular context : Evaluate activity in diverse cell lines to identify tissue-specific effects .
Q. How can computational modeling predict the compound’s reactivity and mechanism of action?
- Density Functional Theory (DFT) : Models electronic properties of the thiophene core and substituents to predict nucleophilic/electrophilic sites .
- Molecular docking : Simulate interactions with biological targets (e.g., enzymes) to prioritize in vitro assays .
- MD simulations : Assess stability of ligand-target complexes over time .
Q. What experimental designs are recommended for studying multi-step reaction mechanisms?
- Isolation of intermediates : Use quenching at timed intervals followed by LC-MS analysis.
- Kinetic studies : Monitor reaction progress via in situ FTIR or NMR to identify rate-limiting steps .
- Isotopic labeling : Track atom migration (e.g., ¹³C-labeled reagents) in complex transformations .
Methodological Challenges
Q. How can impurities or by-products from synthesis be identified and controlled?
- LC-MS/MS : Detect trace impurities (e.g., unreacted starting materials).
- Flash chromatography : Separate by-products using gradients of hexane/ethyl acetate.
- Crystallization optimization : Adjust solvent polarity to exclude contaminants .
Q. What are best practices for ensuring reproducibility in biological assays?
- Standardized protocols : Pre-treat cell lines with identical culture conditions.
- Positive controls : Use reference compounds (e.g., doxorubicin for cytotoxicity assays).
- Triplicate measurements : Reduce variability in enzymatic or cellular assays .
Data Presentation
Q. How should researchers present conflicting crystallographic data in publications?
- ORTEP diagrams : Use software like ORTEP-3 to visualize thermal ellipsoids and validate refinement quality .
- R-factor analysis : Report both R₁ and wR₂ values; discrepancies >5% warrant re-refinement .
- Deposit data : Share CIF files in repositories like the Cambridge Structural Database for peer validation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
